molecular formula C19H21N3O2 B11794057 5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole

5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole

Cat. No.: B11794057
M. Wt: 323.4 g/mol
InChI Key: KFZKQCWGQZWCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with ortho-tolyl isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-1,2,4-triazole: Lacks the diethoxy and o-tolyl groups, resulting in different chemical properties.

    3-(o-Tolyl)-1H-1,2,4-triazole: Similar structure but without the diethoxyphenyl group.

    5-(3,4-Dimethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole: Similar but with methoxy groups instead of diethoxy.

Uniqueness

5-(3,4-Diethoxyphenyl)-3-(o-tolyl)-1H-1,2,4-triazole is unique due to the presence of both diethoxy and o-tolyl groups, which confer specific chemical and biological properties that are not observed in its analogs. These structural features may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C19H21N3O2/c1-4-23-16-11-10-14(12-17(16)24-5-2)18-20-19(22-21-18)15-9-7-6-8-13(15)3/h6-12H,4-5H2,1-3H3,(H,20,21,22)

InChI Key

KFZKQCWGQZWCDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.